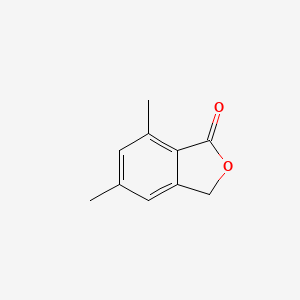
1(3H)-Isobenzofuranone, 5,7-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1(3H)-Isobenzofuranone, 5,7-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Friedel-Crafts acylation of a suitable aromatic compound followed by cyclization. For instance, starting from 3,5-dimethylbenzoic acid, the compound can be synthesized through a series of reactions involving acylation, reduction, and cyclization steps.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often utilizing catalysts and specific reaction conditions to enhance yield and purity. The use of continuous flow reactors and other advanced techniques can also be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions: 1(3H)-Isobenzofuranone, 5,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the lactone ring to a dihydro derivative.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Aplicaciones Científicas De Investigación
1(3H)-Isobenzofuranone, 5,7-dimethyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and interaction with biological macromolecules.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1(3H)-Isobenzofuranone, 5,7-dimethyl- involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
1(3H)-Isobenzofuranone: The parent compound without the 5,7-dimethyl substitution.
Phthalides: Compounds with a similar lactone ring structure but different substituents.
Quinones: Oxidized derivatives with similar aromatic ring structures.
Uniqueness: The 5,7-dimethyl substitution in 1(3H)-Isobenzofuranone, 5,7-dimethyl- imparts unique chemical properties, such as altered reactivity and potential biological activity, distinguishing it from other similar compounds.
Propiedades
Número CAS |
54401-64-8 |
|---|---|
Fórmula molecular |
C10H10O2 |
Peso molecular |
162.18 g/mol |
Nombre IUPAC |
5,7-dimethyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C10H10O2/c1-6-3-7(2)9-8(4-6)5-12-10(9)11/h3-4H,5H2,1-2H3 |
Clave InChI |
DJNZWUBJLRMEIS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(=C1)COC2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



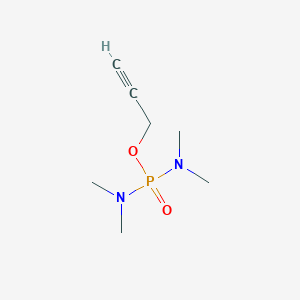

![8,10-Dinitro-7H-benzo[c]phenothiazine](/img/structure/B14642318.png)
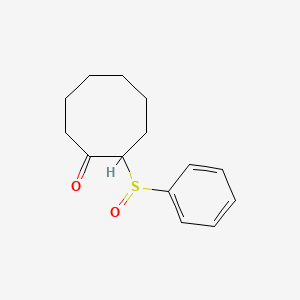

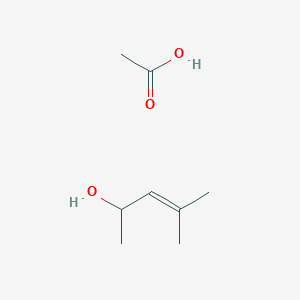
![1,3-Bis[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoronon-1-en-1-yl)oxy]benzene](/img/structure/B14642356.png)
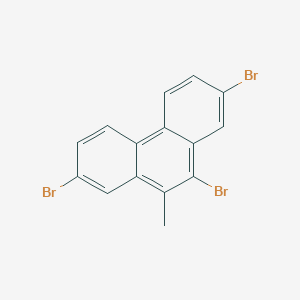
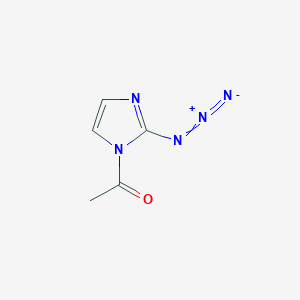
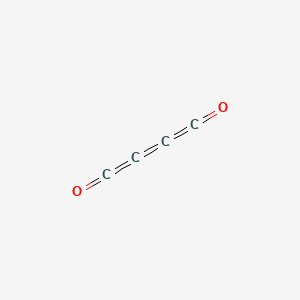

![N~1~,N~2~-Bis[(1H-imidazol-5-yl)methyl]ethane-1,2-diamine](/img/structure/B14642398.png)

